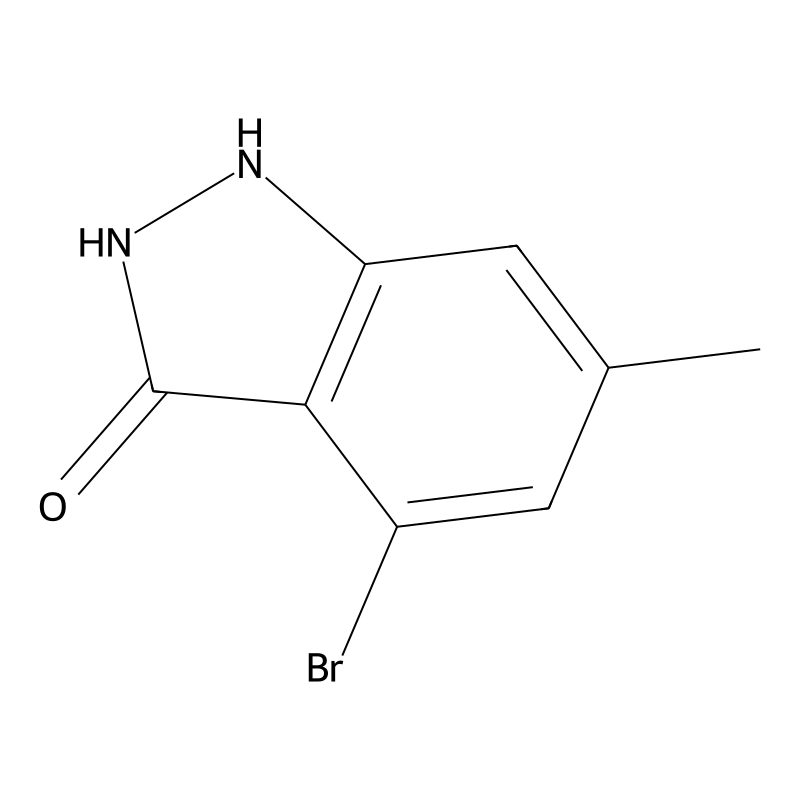

4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family, characterized by a fused ring structure containing nitrogen atoms. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its molecular formula is , and it has a molecular weight of approximately 227.06 g/mol. The presence of bromine and methyl substituents at specific positions on the indazole ring influences its chemical reactivity and biological properties, making it a valuable candidate for further research in drug development and material science .

- Substitution Reactions: The bromine atom can be substituted with various nucleophiles, allowing for the introduction of different functional groups.

- Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to yield amines.

- Coupling Reactions: It is capable of participating in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are essential for forming biaryl compounds or alkyne derivatives.

The biological activity of 4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one has been explored in various studies. It exhibits potential antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in pharmacological research. The compound's mechanism of action typically involves interaction with specific biological targets, such as enzymes or receptors, which modulates their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

The synthesis of 4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one generally involves the following steps:

- Starting Materials: The synthesis often begins with 4-bromo-2-nitrotoluene and hydrazine hydrate.

- Cyclization: The key step involves cyclization under controlled conditions to form the indazole ring structure. This is typically achieved through a condensation reaction.

- Purification: Post-synthesis, the product may undergo purification techniques such as recrystallization or chromatography to achieve the desired purity levels.

Industrial production methods may involve optimized conditions for higher yields and purity using continuous flow reactors .

4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one has several notable applications:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: Investigated for its potential as an antimicrobial and anticancer agent.

- Medicine: Explored for therapeutic effects including anti-inflammatory and analgesic properties.

- Industry: Used in developing new materials with specific electronic and optical properties .

Studies on the interactions of 4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one with various biological targets have indicated its potential efficacy in modulating enzyme activity related to inflammation and cancer proliferation. These interactions are crucial for understanding how this compound can be optimized for therapeutic use .

Several compounds share structural similarities with 4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Bromo-1,2-dihydro-3H-indazol-3-one | Lacks methyl substitution | Different biological activity profile |

| 4-Iodo-1,2-dihydro-3H-indazol-3-one | Iodine substitution instead of bromine | Variations in reactivity |

| 6-Bromo-4-chloro-1,2-dihydro-3H-indazol-3-one | Chlorine substitution | Different electronic properties |

| 5-Bromo-1-methyl-1,2-dihydro-3H-indazol-3-one | Methyl group at position 1 | Variations in biological activity |

Uniqueness: The uniqueness of 4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one lies in its specific bromine and methyl substitutions. These modifications enhance its reactivity in substitution reactions while potentially influencing its pharmacokinetic properties and biological activity compared to other similar compounds .